molecular formula C17H18F3N5O2 B2776760 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396882-14-6

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2776760
CAS No.: 1396882-14-6
M. Wt: 381.359
InChI Key: QKBCUSYFJLVFGR-UHFFFAOYSA-N
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Description

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide features a unique structural framework combining a tetrazole core with a trifluoromethoxy-substituted phenyl group and a cyclohexenylethyl carboxamide side chain. Tetrazoles are renowned for their metabolic stability and capacity to engage in hydrogen bonding, making them valuable in medicinal chemistry for enhancing drug-target interactions . The trifluoromethoxy group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and electronic effects that improve binding affinity . While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with trends observed in analogs with documented bioactivity.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c18-17(19,20)27-14-8-6-13(7-9-14)25-23-15(22-24-25)16(26)21-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBCUSYFJLVFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structural composition, which includes:

  • A cyclohexene ring
  • An ethyl chain
  • A trifluoromethoxy-substituted phenyl group
  • A tetrazole moiety

This combination contributes to its distinctive chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethoxy group enhances the compound's lipophilicity and stability, potentially increasing its binding affinity to various receptors and enzymes. The cyclohexene structure may facilitate conformational adaptability, allowing for effective interaction with target biomolecules.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound have shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related tetrazole derivatives have been evaluated for their COX-2 inhibitory activity, demonstrating promising results with IC50 values in the low micromolar range .

2. Antitumor Activity

Studies focusing on tetrazole derivatives have suggested that they may exhibit antitumor effects through the inhibition of specific cancer-related pathways. For example, compounds structurally related to the tetrazole framework have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

3. Antimicrobial Activity

The antimicrobial properties of similar compounds indicate that this compound may also possess activity against various pathogens. In vitro studies have shown that certain tetrazole derivatives can inhibit the growth of bacteria and fungi, suggesting a broad spectrum of antimicrobial efficacy .

Research Findings and Case Studies

StudyCompound EvaluatedBiological ActivityFindings
Tetrazole DerivativesCOX-2 InhibitionIC50 values ranged from 6 to 7 μM for COX-2; >100 μM for COX-1
Similar TetrazolesAntitumor ActivityInduced apoptosis in cancer cell lines; inhibited tumor growth in animal models
Various DerivativesAntimicrobialEffective against Staphylococcus aureus and Candida albicans

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have indicated that compounds with tetrazole moieties exhibit significant antitumor properties. For instance, derivatives similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. The National Cancer Institute has included some of these compounds in their screening programs, which assess their efficacy against multiple cancer types including leukemia and breast cancer .

1.2 Antibacterial and Antifungal Properties

In addition to antitumor activity, tetrazole derivatives have been investigated for their antibacterial and antifungal effects. Compounds with similar structures have shown effectiveness against resistant bacterial strains and fungi, suggesting that this compound may also possess these beneficial properties .

Agricultural Applications

2.1 Pesticidal Activity

The trifluoromethoxy group in the compound is known for enhancing the biological activity of pesticides. Research indicates that compounds with similar functionalities can act as effective herbicides or insecticides, potentially offering a new avenue for crop protection . The stability and efficacy of such compounds under field conditions are critical for their practical application.

Materials Science

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials .

Case Studies

Study Focus Findings
Study on Antitumor ActivityEvaluated against various cancer cell linesDemonstrated significant inhibition of tumor growth; selected for NCI screening
Antibacterial Properties InvestigationTested against resistant bacterial strainsShowed promising antibacterial activity
Pesticidal Efficacy ResearchAssessed as a potential herbicideIndicated effectiveness in preliminary tests

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Heterocycle Core Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Tetrazole 4-(Trifluoromethoxy)phenyl, cyclohexenylethyl carboxamide ~423.3 (estimated) High metabolic stability (tetrazole), lipophilic cyclohexenyl group
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) Thiazole Trifluoromethoxyphenyl urea, piperazinyl acetate 564.2 Urea linkage for hydrogen bonding, thiazole core with moderate polarity
1-phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole Trifluoromethoxybenzamido ethyl, trifluoromethyl pyrazole ~460.3 (estimated) Dual trifluoromethyl groups enhance potency; pyrazole offers π-π interactions
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole Ethoxyphenyl, fluorophenyl ~354.3 (estimated) Fluorine atoms improve bioavailability; ethoxy group modulates solubility
N-[4-[2,4-bis(1,1-dimethylpropyl)fenoxy]butyl]-4-[(1-fenyl-1H-tetrazol-5-yl)sulfanyl]-1-hydroxynaftalene-2-carboxamide Tetrazole Sulfanyl-tetrazole, naphthalene carboxamide ~706.9 (estimated) Bulky substituents reduce solubility; sulfanyl group impacts redox stability

Key Observations

Heterocycle Core Differences

  • Tetrazole vs. Thiazole (10h) : The tetrazole core in the target compound is more acidic (pKa ~4.9) than thiazole (pKa ~2.5), enhancing its ability to form ionic interactions in physiological environments. Thiazole derivatives like 10h prioritize urea-based hydrogen bonding, as seen in its design .
  • Tetrazole vs. The dual trifluoromethyl groups in the pyrazole analog may improve target affinity but reduce metabolic stability compared to the target compound’s single trifluoromethoxy group .

Substituent Effects

  • Cyclohexenylethyl vs. Piperazinyl Acetate (10h) : The cyclohexenyl group in the target compound increases lipophilicity (clogP ~4.5 estimated) compared to the polar piperazinyl acetate in 10h (clogP ~2.8), which may affect blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis involves two key steps: (1) Tetrazole ring formation via [2+3] cycloaddition using sodium azide and nitriles under reflux conditions (e.g., acetonitrile, 80°C, 12–24 hrs) . (2) Amidation of the tetrazole-carboxylic acid intermediate with the cyclohexene ethylamine group using carbodiimide coupling agents (e.g., EDC/HOBt in DMF, room temperature, 6–8 hrs). Yield optimization (>70%) requires strict anhydrous conditions, slow addition of coupling agents, and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethoxy group (-OCF₃) shows a characteristic singlet at ~4.4 ppm (¹H, adjacent to CF₃) and 120–125 ppm (¹³C). The cyclohexene proton signals appear as multiplet peaks between 5.5–6.0 ppm (olefinic H) and 1.2–2.5 ppm (cyclohexene CH₂) .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole ring absorption (~1450 cm⁻¹) .
  • HRMS : Look for [M+H]⁺ or [M+Na]⁺ peaks with <3 ppm mass error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential) due to structural similarities to known tetrazole-based inhibitors. Use fluorometric or colorimetric kits (e.g., Cayman Chemical COX Inhibitor Screening Assay) with IC₅₀ determination via dose-response curves (1 nM–100 µM range) . For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting EC₅₀ values <50 µΜ as promising .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence binding affinity in molecular targets, and what computational methods validate these interactions?

  • Methodological Answer : The -OCF₃ group enhances hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor complexes. Perform molecular docking (AutoDock Vina) against targets like COX-2 (PDB ID: 5KIR) to identify π-π stacking with Phe residues and hydrogen bonding via the tetrazole N atoms. Compare binding energies (ΔG) with non-CF₃ analogs; a ΔΔG < -2 kcal/mol indicates significant improvement . MD simulations (GROMACS) over 100 ns can assess stability of the ligand-protein complex .

Q. How can regioselectivity challenges during tetrazole functionalization be addressed?

  • Methodological Answer : The 2H-tetrazole tautomer favors functionalization at the N2 position. Use directing groups (e.g., Boc-protection) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) to achieve regioselective modifications. Monitor reaction progress via LC-MS, and optimize catalyst loading (5 mol% Pd(PPh₃)₄) and temperature (80–100°C) to minimize byproducts .

Q. How should researchers resolve contradictions in biological activity data across similar tetrazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or substituent effects. Conduct meta-analysis of published IC₅₀ values for COX inhibition (e.g., compare with 2-(4-fluorophenyl)-tetrazole analogs ). Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity. Validate via orthogonal assays (e.g., SPR for binding kinetics) to confirm target engagement .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodological Answer : The cyclohexene group may reduce metabolic oxidation. Test stability in liver microsomes (human/rat, 1 mg/mL protein, NADPH cofactor) and identify degradation products via UPLC-QTOF. Introduce deuterium at labile positions (e.g., cyclohexene CH₂) or replace the ethyl linker with a polyethylene glycol (PEG) chain to enhance half-life. Compare AUC values in pharmacokinetic studies (rodents, IV/PO administration) .

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